Phosphomolybdic acid

Description

Properties

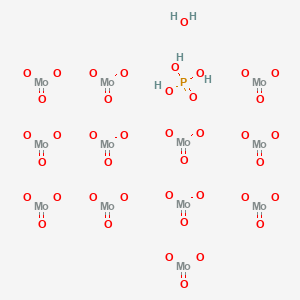

IUPAC Name |

phosphoric acid;trioxomolybdenum;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/12Mo.H3O4P.H2O.36O/c;;;;;;;;;;;;1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;;;;;;;;;;(H3,1,2,3,4);1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDXOPNEMCREGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.OP(=O)(O)O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H5Mo12O41P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1843.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bright yellow solid; [Merck Index] Yellow, odorless crystalline powder; [EM Science MSDS] | |

| Record name | Phosphomolybdic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16600 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

51429-74-4 | |

| Record name | Phosphomolybdic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051429744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHOSPHOMOLYBDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN225F04V1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Beginner's In-depth Technical Guide to the Synthesis and Characterization of Phosphomolybdic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of phosphomolybdic acid (PMA), a heteropoly acid with significant applications in catalysis, histology, and analytical chemistry. Tailored for those new to the field, this document details two accessible synthesis protocols and the fundamental techniques for its characterization.

Introduction to this compound

This compound, with the chemical formula H₃[PMo₁₂O₄₀]·nH₂O, is a Keggin-type heteropoly acid. Its structure consists of a central phosphate tetrahedron (PO₄) surrounded by twelve molybdenum oxide octahedra (MoO₆). This unique structure imparts strong Brønsted acidity and redox properties, making it a valuable compound in various scientific domains. The hydrated form is a yellow crystalline solid, soluble in water and polar organic solvents.[1]

Synthesis of this compound

Two common and reliable methods for the synthesis of this compound are presented below. These protocols are selected for their relative simplicity and use of readily available laboratory reagents.

Synthesis from Sodium Molybdate and Phosphoric Acid

This method involves the acidification of a solution containing sodium molybdate and phosphoric acid, followed by extraction.

Experimental Protocol:

Reagents:

-

Sodium molybdate dihydrate (Na₂MoO₄·2H₂O)

-

85% Phosphoric acid (H₃PO₄)

-

Concentrated Hydrochloric acid (HCl)

-

Diethyl ether

-

Distilled water

Procedure:

-

Dissolve 20 g of sodium molybdate dihydrate in 40 mL of distilled water in a beaker with stirring.

-

Carefully add 2 mL of 85% phosphoric acid to the solution.

-

Slowly add 20 mL of concentrated hydrochloric acid dropwise while continuously stirring the mixture. The solution should turn a clear yellow.

-

Transfer the yellow solution to a separatory funnel.

-

Add 30 mL of diethyl ether to the separatory funnel, stopper it, and shake vigorously for 2 minutes, periodically venting the funnel.

-

Allow the layers to separate. A heavy, oily, yellow-green layer of the ether-PMA complex will form at the bottom.

-

Carefully drain the bottom layer into a clean flask.

-

The crude this compound can be purified by recrystallization from water. Gently heat the collected etherate to evaporate the ether (perform in a well-ventilated fume hood). The resulting yellow crystals are this compound hydrate.[2]

Synthesis from Molybdenum Trioxide and Phosphoric Acid

This method involves the direct reaction of molybdenum trioxide and phosphoric acid in an aqueous solution.

Experimental Protocol:

Reagents:

-

Molybdenum trioxide (MoO₃)

-

85% Phosphoric acid (H₃PO₄)

-

Distilled water

Procedure:

-

Create a slurry by adding 86.4 g of molybdenum trioxide and 7.6 g of 85% phosphoric acid to 500 mL of distilled water in a round-bottom flask.[3]

-

Heat the mixture to boiling while stirring continuously for 3 hours. The color of the solution will change from white to a yellowish-green, indicating the formation of this compound.[4]

-

After 3 hours, allow the solution to cool to room temperature.

-

Filter the solution to remove any unreacted molybdenum trioxide.

-

The filtrate, which is a solution of this compound, can be concentrated by gentle heating to induce crystallization upon cooling.

-

Collect the yellow-green crystals by filtration and dry them in a desiccator.

Characterization of this compound

Once synthesized, it is crucial to characterize the this compound to confirm its identity and purity. The following are standard characterization techniques.

Spectroscopic Characterization

FT-IR spectroscopy is used to identify the characteristic vibrations of the Keggin anion structure.

Experimental Protocol:

Sample Preparation:

-

Mix a small amount of the dried this compound crystals with dry potassium bromide (KBr) in an agate mortar.

-

Grind the mixture to a fine powder.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

Alternatively, a small amount of the sample can be analyzed using an attenuated total reflectance (ATR) accessory.

Data Acquisition:

-

Record the spectrum in the range of 4000-400 cm⁻¹.

Data Presentation:

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~1064 | Asymmetric stretching of P-Oa | [5][6] |

| ~962 | Stretching of Mo=Ot (terminal oxygen) | [5][6] |

| ~869 | Asymmetric stretching of Mo-Ob-Mo (corner-sharing) | [5][6] |

| ~787 | Asymmetric stretching of Mo-Oc-Mo (edge-sharing) | [5][6] |

| ~3400 (broad) | O-H stretching of hydration water | [5] |

Note: The exact peak positions may vary slightly depending on the hydration state and sample preparation.

UV-Vis spectroscopy provides information about the electronic transitions within the phosphomolybdate anion.

Experimental Protocol:

Sample Preparation:

-

Prepare a dilute aqueous solution of the synthesized this compound.

Data Acquisition:

-

Record the spectrum in the range of 200-800 nm using a quartz cuvette.

Data Presentation:

| Wavelength (nm) | Assignment | Reference |

| ~220 | Charge transfer from O to Mo⁶⁺ | [7] |

| ~310 | Characteristic absorption of the [PMo₁₂O₄₀]³⁻ anion | [7][8] |

X-ray Diffraction (XRD)

XRD is used to determine the crystalline structure of the synthesized this compound.

Experimental Protocol:

Sample Preparation:

-

Grind the dried this compound crystals into a fine powder.

-

Mount the powder on a sample holder.

Data Acquisition:

-

Record the diffraction pattern over a 2θ range of 5-70°.

Data Presentation:

| 2θ (degrees) | Reference |

| ~8.5 | [9] |

| ~10.2 | [10] |

| ~26.5 | [10] |

| ~33.3 | [10] |

Note: The peak positions and intensities can be influenced by the hydration state of the crystals.

Potentiometric Titration

Potentiometric titration is employed to determine the basicity and acid strength of the this compound. As a strong Brønsted acid, it will show distinct equivalence points when titrated with a strong base.

Experimental Protocol:

Reagents and Equipment:

-

Synthesized this compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

pH meter with a glass electrode

-

Buret

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Accurately weigh a known amount of the synthesized this compound and dissolve it in a known volume of distilled water in a beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the pH electrode in the solution, ensuring the bulb is fully submerged.

-

Fill a buret with the standardized NaOH solution and record the initial volume.

-

Begin the titration by adding small increments of the NaOH solution (e.g., 0.5-1.0 mL) to the this compound solution while stirring.

-

After each addition, record the volume of NaOH added and the corresponding pH reading from the pH meter.

-

As the pH begins to change more rapidly, reduce the volume of NaOH added in each increment (e.g., 0.1 mL or dropwise) to accurately determine the equivalence point(s).

-

Continue the titration until the pH of the solution plateaus in the basic region.

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point(s) can be determined from the inflection point(s) of the titration curve. The first derivative of this curve (ΔpH/ΔV) can also be plotted against the volume of NaOH to more precisely locate the equivalence point, which corresponds to the peak of the derivative curve. This compound is a triprotic acid, and depending on the conditions, one or more equivalence points may be observed.

Visualizing the Workflow and Relationships

The following diagrams illustrate the experimental workflows and the logical connection between the synthesis and characterization steps.

References

- 1. titrations.info [titrations.info]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. alameda.edu [alameda.edu]

- 5. scribd.com [scribd.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. gacbe.ac.in [gacbe.ac.in]

- 9. potentiometric titration technique: Topics by Science.gov [science.gov]

- 10. scribd.com [scribd.com]

Phosphomolybdic Acid: A Comprehensive Technical Guide for Chemical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphomolybdic acid (PMA), a heteropoly acid with the formula H₃[PMo₁₂O₄₀], is a versatile and widely utilized reagent in various chemical disciplines. Its strong Brønsted acidity, reversible redox properties, and ability to form intensely colored complexes make it an invaluable tool in catalysis, analytical chemistry, and histology. This technical guide provides an in-depth overview of the core applications of this compound, with a focus on its utility for researchers, scientists, and drug development professionals. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate its practical application in the laboratory.

Introduction

This compound is a yellow-green crystalline solid that is highly soluble in water and polar organic solvents.[1] Its structure is characterized by a central phosphate tetrahedron surrounded by twelve molybdenum octahedra, forming the Keggin anion [PMo₁₂O₄₀]³⁻. This unique structure confers its notable chemical properties, including strong acidity and the ability to undergo multi-electron redox reactions. These characteristics are harnessed in a multitude of applications, ranging from its use as a versatile stain in chromatography and histology to its role as a powerful catalyst in organic synthesis and as a key reagent in quantitative analytical methods.

Applications in Staining and Visualization

This compound is a widely used reagent for the visualization of chemical compounds and biological structures due to its ability to form colored complexes upon reduction.

Thin-Layer Chromatography (TLC)

In thin-layer chromatography, a solution of this compound in ethanol is a general-purpose stain for visualizing a wide array of organic compounds.[2][3] Upon heating, the PMA is reduced by organic analytes on the TLC plate to form molybdenum blue, a mixture of molybdenum oxides with Mo in a lower oxidation state (+4, +5), which appears as dark blue or green spots on a yellow-green background.[4] This stain is particularly effective for detecting alcohols, phenols, alkenes, steroids, lipids, and many carbonyl compounds.[2][4]

Table 1: Visualization of Compound Classes on TLC with this compound Stain

| Compound Class | Typical Appearance | Notes |

| Alcohols | Dark blue/green spots | Very sensitive detection. |

| Phenols | Dark blue/green spots | Strong color development. |

| Alkenes & Alkynes | Blue/green spots | Intensity can correlate with the degree of unsaturation.[3] |

| Steroids & Sterols | Dark blue/green spots | Widely used for the quantification of steroids.[5] |

| Lipids | Dark blue spots | General stain for various lipid classes.[6] |

| Carbonyl Compounds | Blue/green spots | Effective for many aldehydes and ketones. |

| Alkaloids | Blue/green spots | Can be used for the detection of alkaloids in plant extracts.[3] |

Experimental Protocol: Preparation and Use of PMA Stain for TLC

Materials:

-

This compound hydrate (10 g)

-

Ethanol (100 mL)

-

Glass dipping tank or spray bottle

-

Heat gun or heating plate

Procedure:

-

Dissolve 10 g of this compound hydrate in 100 mL of ethanol. The solution should be a clear, yellow-green liquid. Store in a sealed container.

-

After developing the TLC plate and allowing the solvent to evaporate completely, either dip the plate briefly into the PMA solution or spray it evenly with the reagent in a fume hood.

-

Gently heat the plate with a heat gun or on a hot plate until colored spots appear against the yellow-green background. Avoid overheating, which can cause the entire plate to darken.

Histology

This compound is a critical component of Masson's trichrome stain, a classic histological technique used to differentiate cellular and extracellular components in tissue sections. In this method, PMA is used as a differentiating agent after staining with a red cytoplasmic stain (e.g., Biebrich scarlet-acid fuchsin). It is believed to selectively remove the red dye from collagen fibers, which are subsequently stained with a blue or green counterstain (e.g., aniline blue or light green). The result is black or dark brown nuclei, red cytoplasm and muscle, and blue or green collagen.

This compound in Catalysis

The strong Brønsted acidity and redox capabilities of this compound make it a highly effective catalyst in a variety of organic reactions. It can be used as a homogeneous or heterogeneous catalyst, and its catalytic activity can be tuned by supporting it on various materials or by exchanging its protons with metal cations.

Acid Catalysis

PMA is a potent acid catalyst for reactions such as esterification, etherification, and the synthesis of heterocyclic compounds.

This compound has been demonstrated to be an efficient catalyst for the Skraup reaction, a classic method for synthesizing quinolines. It offers a milder and more environmentally friendly alternative to the traditionally used concentrated sulfuric acid.

PMA is an effective catalyst for multi-component reactions, which are highly efficient processes for the synthesis of complex molecules in a single step. For example, it has been used to catalyze the synthesis of substituted tetrahydropyridines from aromatic aldehydes, aromatic amines, and β-ketoesters with good yields and high diastereoselectivity.[7]

Table 2: this compound as a Catalyst in Organic Synthesis

| Reaction Type | Substrates | Product | Catalyst | Conditions | Yield (%) | Reference |

| Knoevenagel Condensation | Thiazolidine-2,4-dione, Benzaldehyde | 5-Benzylidenethiazolidine-2,4-dione | PMA (10 mol%) | Water, Room Temp., 20 min | 95 | [8] |

| Esterification | Levulinic Acid, Methanol | Methyl Levulinate | Al³⁺-exchanged PMA (1 mol%) | 323 K, 6 h | ~100 | [9] |

| Synthesis of Tetrahydropyridines | Aromatic aldehydes, Aromatic amines, β-ketoesters | Substituted Tetrahydropyridines | PMA | Methanol, Room Temp. | 42-71 | [7] |

| Synthesis of Bridged 1,2,4,5-tetraoxanes | β-diketones, H₂O₂ | Bridged 1,2,4,5-tetraoxanes | PMA | - | 12-83 | [1] |

| Synthesis of Homoallylic Amines | Aldehydes, Carbamate, Allyltrimethylsilane | Protected Homoallylic Amines | PMA | - | Good | [10] |

Oxidation Catalysis

The ability of the molybdenum centers in PMA to cycle between different oxidation states makes it a valuable oxidation catalyst. A prominent industrial application is the Sohio process, where a bismuth phosphomolybdate catalyst is used for the ammoxidation of propylene to acrylonitrile, a key monomer for the production of acrylic fibers and plastics.[3]

Analytical Applications

This compound is a cornerstone reagent in several widely used analytical methods, particularly for the quantification of reducing substances.

Folin-Ciocalteu Assay for Total Phenolic Content

The Folin-Ciocalteu reagent is a mixture of phosphomolybdic and phosphotungstic acids.[3] In the presence of phenolic compounds and other reducing substances, the molybdenum and tungsten are reduced, forming a blue-colored complex that can be quantified spectrophotometrically, typically at around 760 nm. This assay is extensively used in the food and pharmaceutical industries to determine the total phenolic content of natural products, which often correlates with their antioxidant activity.

Lowry Protein Assay

The Lowry protein assay is a sensitive method for determining protein concentration. It is a two-step process that first involves the reaction of protein peptide bonds with copper ions under alkaline conditions (the biuret reaction). Subsequently, the Folin-Ciocalteu reagent is added, which is reduced by the copper-protein complex and the side chains of specific amino acids (tyrosine and tryptophan), leading to an intense blue color that is measured spectrophotometrically.

Experimental Protocol: Lowry Protein Assay

Materials:

-

Reagent A: 2% (w/v) Na₂CO₃ in 0.1 M NaOH.

-

Reagent B: 0.5% (w/v) CuSO₄·5H₂O in 1% (w/v) sodium tartrate or potassium sodium tartrate.

-

Reagent C (Alkaline Copper Solution): Mix 50 mL of Reagent A with 1 mL of Reagent B. Prepare fresh daily.

-

Folin-Ciocalteu Reagent (2N), diluted 1:1 with distilled water.

-

Protein standard solution (e.g., Bovine Serum Albumin, BSA).

-

Spectrophotometer.

Procedure:

-

Prepare a series of protein standards of known concentrations.

-

To 0.2 mL of each standard and unknown sample, add 2.0 mL of Reagent C.

-

Mix well and incubate at room temperature for 10 minutes.

-

Add 0.2 mL of the diluted Folin-Ciocalteu reagent to each tube and mix immediately.

-

Incubate at room temperature for 30 minutes.

-

Measure the absorbance of each sample at a wavelength between 660 nm and 750 nm.

-

Construct a standard curve of absorbance versus protein concentration and determine the concentration of the unknown samples.

Total Antioxidant Capacity (Phosphomolybdenum Method)

The total antioxidant capacity of a sample can be determined using a method based on the reduction of Mo(VI) in this compound to Mo(V) by the antioxidant analytes. This reduction results in the formation of a green phosphomolybdenum(V) complex, which is quantified spectrophotometrically at approximately 695 nm.

Spectrophotometric Determination of Pharmaceuticals

This compound can be used as a reagent for the spectrophotometric determination of various pharmaceutical compounds. The method is often based on the oxidation of the drug by PMA to form a colored product. This has been applied to the analysis of phenothiazine derivatives and other drugs.[11] The validation of such analytical methods is crucial in pharmaceutical quality control to ensure accuracy, precision, and reliability.[12][13]

Other Applications

Corrosion Inhibition

This compound has been investigated as a corrosion inhibitor, particularly for mild steel in acidic environments. It can form a protective film on the metal surface, thereby reducing the corrosion rate.[14] The effectiveness of corrosion inhibitors is typically evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy.[15]

Redox-Flow Batteries

The reversible multi-electron redox properties of this compound and other polyoxometalates make them promising candidates for use as active materials in redox-flow batteries for large-scale energy storage. Research is ongoing to improve their performance metrics, such as energy density and cycle life.

Conclusion

This compound is a remarkably versatile reagent with a broad spectrum of applications in chemistry. Its utility as a stain, a catalyst for organic synthesis, and a reagent in analytical chemistry makes it an indispensable tool for researchers, scientists, and drug development professionals. This guide has provided a comprehensive overview of its principal uses, complete with detailed experimental protocols and quantitative data to facilitate its effective implementation in a laboratory setting. Further research into the applications of this compound, particularly in emerging fields such as energy storage and advanced materials, is expected to continue to expand its role in chemical science.

References

- 1. Phosphomolybdic and phosphotungstic acids as efficient catalysts for the synthesis of bridged 1,2,4,5-tetraoxanes from β-diketones and hydrogen peroxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. scribd.com [scribd.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. aocs.org [aocs.org]

- 7. researchgate.net [researchgate.net]

- 8. naturalspublishing.com [naturalspublishing.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound as a reagent for the spectrophotometric determination of certain phenothiazine derivatives of pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. emerypharma.com [emerypharma.com]

- 13. Validation of Analytical Methods: A Review [gavinpublishers.com]

- 14. This compound Hydrate Applications - Molybdenum Manufacturer and Supplier-Chinatungsten Online [molybdenum.com.cn]

- 15. benchchem.com [benchchem.com]

Unveiling the Legacy of Phosphomolybdic Acid: A Technical Guide to its History and Discovery

For Immediate Release

A comprehensive technical guide detailing the rich history and scientific discovery of phosphomolybdic acid has been compiled for researchers, scientists, and drug development professionals. This whitepaper traces the journey from its initial discovery in the 19th century to the elucidation of its complex structure and its foundational role in various scientific disciplines.

This in-depth guide provides a chronological account of the key milestones in the history of this compound, from its first observation to its characterization and the development of its diverse applications. The content is structured to provide clear, actionable information for professionals in the field, including detailed experimental protocols and tabulated quantitative data for easy comparison.

A Journey Through Time: The Discovery and Characterization of this compound

The story of this compound begins in 1826 with the pioneering Swedish chemist Jöns Jacob Berzelius. He was the first to report the formation of a yellow precipitate when ammonium molybdate was combined with phosphoric acid.[1] This initial observation laid the groundwork for over a century of research into this fascinating class of compounds.

A significant step forward came in 1864 when the Swiss chemist Jean Charles Galissard de Marignac determined the precise analytical composition of these heteropoly acids, establishing the 12:1 ratio of molybdenum to phosphorus atoms.[1] However, the true nature of its intricate three-dimensional structure remained a mystery for many decades.

The definitive breakthrough in understanding the structure of this compound occurred in 1934, when J. F. Keggin, using X-ray diffraction, successfully elucidated its molecular architecture. This iconic structure, now famously known as the "Keggin structure," revealed a central phosphate tetrahedron surrounded by twelve molybdenum octahedra.[2][3] This discovery was a landmark achievement in inorganic chemistry and opened the door to a deeper understanding of the properties and potential applications of polyoxometalates.

From Discovery to Application: A Versatile Tool in Science

This compound's unique chemical properties have led to its widespread use in various scientific fields, including histology, analytical chemistry, and catalysis.

One of its most notable applications is in histology, as a key component of the Masson's trichrome stain, developed by Claude L. Pierre Masson in 1929.[4] This staining technique is invaluable in pathology for differentiating between collagen and muscle fibers in tissue samples.[4][5] this compound acts as a differentiating agent, facilitating the selective staining of collagen.[5]

In analytical chemistry, this compound is a crucial reagent in the Folin-Wu method for the determination of glucose in blood samples. The method relies on the reduction of the this compound by cuprous oxide to form a colored complex that can be quantified spectrophotometrically.

Furthermore, this compound has demonstrated significant utility as a catalyst in organic synthesis. Its strong acidic and redox properties make it an effective catalyst for a variety of reactions, including oxidation, hydration, and polymerization.

Experimental Protocols: A Practical Guide

This whitepaper provides detailed experimental protocols for key historical and contemporary procedures involving this compound.

Synthesis of this compound (Modern Laboratory Method)

This method is a common laboratory procedure for the synthesis of this compound.

| Reagent | Quantity |

| Sodium Molybdate (Na₂MoO₄·2H₂O) | 20 g |

| 85% Phosphoric Acid (H₃PO₄) | 2 mL |

| Concentrated Hydrochloric Acid (HCl) | 20 mL |

| Water | 40 mL |

| Diethyl Ether | 30 mL |

Procedure:

-

Dissolve 20 g of sodium molybdate in 40 mL of water.

-

Add 2 mL of 85% phosphoric acid to the solution.

-

Slowly add 20 mL of concentrated hydrochloric acid drop by drop.

-

Transfer the resulting yellow, transparent mixture to a separatory funnel.

-

Add 30 mL of diethyl ether and shake to perform an extraction.

-

Allow the layers to separate and collect the lower aqueous layer.

-

Wash the aqueous layer with 20 mL of water.

-

Adjust the pH of the solution to 1.5-5 with concentrated hydrochloric acid.

-

Perform a second extraction with 20 mL of diethyl ether.

-

The ether layer, containing the this compound, is then collected and dried to obtain the crystalline product.[6]

Masson's Trichrome Stain (Close to the Original 1929 Method)

This protocol is adapted from the original method developed by Claude L. Pierre Masson.[2]

| Reagent | Purpose |

| Weigert's Iron Hematoxylin | Nuclear Stain |

| Biebrich Scarlet-Acid Fuchsin Solution | Plasma Stain (stains cytoplasm and muscle) |

| 1% this compound Solution | Differentiating Agent |

| Aniline Blue Solution | Fiber Stain (stains collagen) |

| 1% Acetic Acid Solution | Rinsing and Differentiation |

Procedure:

-

Deparaffinize and rehydrate tissue sections to distilled water.

-

Mordant in Bouin's solution (optional, enhances staining intensity).

-

Stain nuclei with Weigert's iron hematoxylin.

-

Rinse in water.

-

Stain with Biebrich scarlet-acid fuchsin solution.

-

Rinse in water.

-

Differentiate with a 1% aqueous solution of this compound.

-

Stain with aniline blue solution.

-

Differentiate in a 1% acetic acid solution.

-

Dehydrate and mount.

Expected Results:

-

Nuclei: Black

-

Cytoplasm, muscle, erythrocytes: Red

-

Collagen: Blue

Folin-Wu Method for Blood Glucose Estimation

This method utilizes a this compound reagent for the colorimetric determination of glucose.

| Reagent | Composition |

| 10% Sodium Tungstate | 10 g in 100 mL of distilled water |

| 2/3 N Sulfuric Acid | 2 mL concentrated H₂SO₄ diluted to 100 mL with distilled water |

| Alkaline Copper Tartrate | Solution A: 40 g sodium carbonate and 7.5 g tartaric acid in 400 mL distilled water. Solution B: 4.5 g copper sulfate in 100 mL distilled water. Mix A and B and dilute to 1 L. |

| This compound Reagent | Dissolve 35 g molybdic acid and 5 g sodium tungstate in 200 mL of 10% NaOH. Boil for 45 minutes. Cool and add 125 mL of 89% phosphoric acid. Dilute to 500 mL. |

Procedure:

-

Protein Precipitation: Mix blood with 10% sodium tungstate and 2/3 N sulfuric acid to precipitate proteins. Centrifuge and collect the protein-free filtrate.

-

Reduction of Copper: Boil the protein-free filtrate with alkaline copper tartrate solution. Glucose reduces cupric ions to cuprous oxide.

-

Color Development: Add the this compound reagent to the cuprous oxide precipitate. This reaction forms a blue-colored phosphomolybdenum blue complex.

-

Spectrophotometry: Measure the absorbance of the blue solution at 680 nm. The intensity of the color is proportional to the glucose concentration.

Visualizing the History and Processes

To further illuminate the historical development and experimental workflows, the following diagrams have been created using the DOT language.

Caption: A timeline of the key discoveries in the history of this compound.

Caption: The experimental workflow for Masson's trichrome stain.

This technical guide serves as a valuable resource for understanding the historical context and practical applications of this compound, a compound that continues to be of great importance in modern scientific research and development.

References

- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. rowleybio.com [rowleybio.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. The phosphomolybdate estimation of phosphoric acid in soils - Analyst (RSC Publishing) [pubs.rsc.org]

- 6. upload.wikimedia.org [upload.wikimedia.org]

A Comprehensive Guide to the Safe Handling of Phosphomolybdic Acid in the Laboratory

Introduction: Phosphomolybdic acid (PMA), also known as molybdophosphoric acid, is a yellow, crystalline solid widely utilized by researchers and scientists in various applications, including as a stain in histology and electron microscopy, and as a catalyst in organic synthesis.[1] Despite its utility, this compound is a hazardous substance that requires strict safety protocols to ensure the well-being of laboratory personnel. It is classified as a corrosive and an oxidizing agent, capable of causing severe skin burns, eye damage, and respiratory tract irritation.[2][3][4] This guide provides an in-depth overview of the essential safety and handling precautions for this compound in a laboratory setting.

Hazard Identification and Classification

This compound presents multiple significant hazards. It is a strong corrosive, meaning it can cause severe burns and permanent damage upon contact with eyes, skin, and the digestive tract.[3] Its oxidizing properties mean it can intensify fires or cause a fire when in contact with combustible materials.[2][4][5] Inhalation of its dust can lead to chemical burns in the respiratory tract.[3]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards, as detailed in the table below.

| GHS Classification | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Oxidizing Solids | Category 3 | 🔥 | Danger | H272: May intensify fire; oxidiser.[2][4] |

| Skin Corrosion/Irritation | Category 1B | corrosive | Danger | H314: Causes severe skin burns and eye damage.[2][4] |

| Serious Eye Damage | Category 1 | corrosive | Danger | H314: Causes severe skin burns and eye damage. |

Table 1: GHS Hazard Classification for this compound

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is critical for its safe handling and storage.

| Property | Value |

| Appearance | Yellow, crystalline solid[6] |

| Molecular Formula | H₃Mo₁₂O₄₀P · xH₂O[2] |

| Molecular Weight | ~1825.25 g/mol (anhydrous)[2] |

| Melting Point | 80°C (176°F)[6] |

| Specific Gravity | 3.2 (Water = 1)[6] |

| Solubility | Practically insoluble (0.01% max)[3] |

Table 2: Physical and Chemical Properties of this compound

Exposure Controls and Personal Protection

To minimize the risks associated with handling this compound, a combination of engineering controls and personal protective equipment (PPE) is mandatory. The hierarchy of controls should always be followed, prioritizing engineering solutions over personal protection.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required to control the inhalation of dust or fumes.[7][8]

-

Safety Stations: Facilities must be equipped with easily accessible eyewash stations and safety showers.[3][9]

Personal Protective Equipment (PPE)

The appropriate PPE must be worn at all times when handling this compound.

| Protection Type | Specific Requirements | Rationale |

| Eye and Face | Chemical safety goggles and a face shield are required.[2][10] | Protects against splashes and dust, preventing severe eye damage.[3] |

| Skin | Chemical-resistant gloves (e.g., Nitrile rubber, 0.11 mm minimum thickness) and a chemical-resistant apron or full protective suit.[1][10] | Prevents direct contact that can cause severe skin burns and corrosion.[5] |

| Respiratory | An approved N100 (US) or P3 (EU) full-face particle respirator should be used if dust formation is likely or ventilation is inadequate.[1][2] | Protects the respiratory tract from corrosive dust. |

Table 3: Personal Protective Equipment (PPE) for Handling this compound

Caption: Hierarchy of controls for managing laboratory hazards.

Handling and Storage Procedures

Safe Handling

-

Wash hands thoroughly after handling the substance.[3]

-

Minimize dust generation and accumulation.[3]

-

Keep the substance away from heat, sparks, and open flames.[11]

-

Do not handle near combustible materials such as wood, paper, or oil.[6][12]

-

Use non-sparking tools to prevent ignition.[8]

Storage Requirements

-

Store in a cool, dry, and well-ventilated area, preferably refrigerated between 2–8 °C (35.6–46.4 °F).[1]

-

Keep containers tightly closed and protected from light.[1]

-

Store in a dedicated corrosives safety cabinet or room.[6]

-

Keep separated from incompatible materials, including bases, organic materials, strong reducing agents, and metals.[7][12]

Emergency Procedures and First Aid

Prompt and correct response to an emergency is critical to mitigating harm.

Spill Management Protocol

Scope: This protocol outlines the procedure for managing spills of solid this compound.

Materials:

-

Inert absorbent material (e.g., sand, dry lime, soda ash).[3]

-

Sealable, labeled waste container.

-

Spill cleanup kit with appropriate tools (e.g., scoop, brush).

Personal Protective Equipment (PPE):

-

Full PPE as described in Table 3, including respiratory protection.

Procedure:

-

Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated; use the fume hood if the spill is contained within it.

-

Don PPE: Put on all required personal protective equipment before re-entering the area.

-

Contain: Prevent the spill from spreading or entering drains.[2]

-

Clean-up:

-

For Small Spills: Carefully use appropriate tools to place the spilled solid into a labeled waste disposal container.[6]

-

For Large Spills: Do not add water directly to the container.[6] Keep the substance damp with a water spray to reduce dust.[6] Cover the spill with an inert material like sand or soda ash, then carefully sweep it into a suitable, closed container for disposal.[3]

-

-

Decontaminate: Clean the spill area thoroughly.

-

Dispose: Dispose of the waste and any contaminated materials as hazardous waste according to institutional and local regulations.[1]

Caption: Emergency response workflow for a chemical spill.

First Aid Measures

Immediate medical attention is required for all exposure routes.[7] Always show the Safety Data Sheet (SDS) to the attending physician.[2]

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, perform artificial respiration (use a pocket mask to avoid direct contact). Seek immediate medical attention.[6][13] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[3][13] |

| Eye Contact | Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Do not use an eye ointment. Seek immediate medical attention.[3][6] |

| Ingestion | Do NOT induce vomiting.[2][13] Rinse the mouth with water. If the person is conscious, have them drink small quantities of water. Seek immediate medical attention.[13][14] |

Table 4: First Aid Measures for this compound Exposure

Disposal Considerations

This compound and any materials contaminated with it must be treated as hazardous waste.[1] Disposal must be carried out in strict accordance with all applicable federal, state, and local environmental regulations.[1] Only a licensed professional waste disposal service should be used to handle its disposal.[1][15]

Conclusion

This compound is an invaluable tool in scientific research, but its corrosive and oxidizing properties demand the utmost respect and care. By adhering to the guidelines outlined in this document—including understanding its hazards, consistently using appropriate engineering controls and PPE, following safe handling and storage protocols, and being prepared for emergencies—researchers can significantly mitigate the risks and ensure a safe laboratory environment.

References

- 1. allanchem.com [allanchem.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. rowleybio.com [rowleybio.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. One moment, please... [technopharmchem.com]

- 12. fishersci.com [fishersci.com]

- 13. rowleybio.com [rowleybio.com]

- 14. agilent.com [agilent.com]

- 15. newcomersupply.com [newcomersupply.com]

A Deep Dive into the Solubility of Phosphomolybdic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphomolybdic acid (PMA), a Keggin-type heteropoly acid, is a cornerstone reagent in various scientific domains, from analytical chemistry to catalysis and histology. Its utility is profoundly influenced by its solubility characteristics in different media. For researchers, scientists, and professionals in drug development, a comprehensive understanding of PMA's solubility in organic solvents is critical for applications ranging from its use as a staining agent and in thin-layer chromatography to its role as a catalyst in organic synthesis.[1][2][3][4][5][6][7][8][9][10] This technical guide provides an in-depth overview of the solubility of this compound in a range of organic solvents, complete with a detailed experimental protocol for solubility determination and a visual workflow to aid in experimental design.

Core Concepts in Solubility

The solubility of a substance is defined as the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature to form a saturated solution. The principle of "like dissolves like" is a fundamental concept governing solubility. Polar solvents tend to dissolve polar solutes, while nonpolar solvents are better suited for dissolving nonpolar solutes. This compound is a highly polar, acidic compound, which dictates its solubility behavior in various organic solvents.

Solubility of this compound in Organic Solvents

This compound is generally characterized as being freely soluble in polar organic solvents.[2][3][4][5][6][10] However, quantitative solubility data in scientific literature is not always readily available in a consolidated format. The following table summarizes the available qualitative and semi-quantitative solubility information for this compound in a variety of common organic solvents.

| Solvent Class | Solvent Name | CAS Number | Qualitative Solubility | Quantitative Data ( g/100 mL) |

| Alcohols | Methanol | 67-56-1 | Soluble | Data not available |

| Ethanol | 64-17-5 | Freely Soluble[5] | Commercially available as 20 wt% solution[11] | |

| 1-Propanol | 71-23-8 | Soluble | Data not available | |

| 1-Butanol | 71-36-3 | Soluble | Data not available | |

| Ketones | Acetone | 67-64-1 | Soluble[12] | Data not available |

| Methyl Ethyl Ketone | 78-93-3 | Soluble | Data not available | |

| Ethers | Diethyl Ether | 60-29-7 | Soluble[1][7][8] | Data not available |

| Tetrahydrofuran | 109-99-9 | Soluble | Data not available | |

| Esters | Ethyl Acetate | 141-78-6 | Soluble | Data not available |

| Acids | Acetic Acid | 64-19-7 | Soluble | Data not available |

| Amides | Dimethylformamide | 68-12-2 | Soluble | Data not available |

| Sulfoxides | Dimethyl Sulfoxide | 67-68-5 | Soluble | Data not available |

| Halogenated | Chloroform | 67-66-3 | Sparingly Soluble | Data not available |

| Hydrocarbons | Toluene | 108-88-3 | Insoluble | Data not available |

| Hexane | 110-54-3 | Insoluble | Data not available |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent, based on the widely accepted "saturation shake-flask method."

Materials and Equipment

-

This compound hydrate (ACS reagent grade)

-

Selected organic solvent (analytical grade or higher)

-

Analytical balance (readable to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (solvent-compatible, e.g., PTFE with appropriate pore size)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or gravimetric analysis equipment (drying oven, desiccator)

Procedure

2.1. Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that saturation is reached.

-

Record the initial mass of the this compound.

-

Add a known volume or mass of the organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This may take 24 to 72 hours. It is advisable to take samples at intermediate time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

2.2. Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the solid, it is recommended to centrifuge the vial at a moderate speed for a set duration before taking the supernatant.

-

Filter the collected supernatant through a syringe filter that has been pre-conditioned with the solution to remove any suspended microparticles.

2.3. Concentration Determination:

Two common methods for determining the concentration of this compound in the saturated solution are UV-Vis Spectrophotometry and the Gravimetric Method.

2.3.1. UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution.

2.3.2. Gravimetric Method:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a known volume of the filtered saturated solution into the evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood at a controlled temperature.

-

Once the solvent has evaporated, dry the residue in a drying oven at a suitable temperature until a constant weight is achieved.

-

Cool the evaporating dish in a desiccator and weigh it.

-

The difference between the final and initial weights of the evaporating dish gives the mass of the dissolved this compound.

-

Calculate the solubility in g/100 mL or other desired units.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Applications in Drug Development

The solubility of this compound in organic solvents is particularly relevant in the context of drug development for several reasons:

-

Analytical Reagent: PMA is used as a spray reagent in thin-layer chromatography (TLC) to visualize various compounds, including drug molecules and their metabolites. The choice of solvent for the PMA spray is dictated by its solubility and the chromatographic conditions.

-

Catalyst in Synthesis: PMA can act as an acid catalyst in the synthesis of pharmaceutical intermediates. Understanding its solubility in the reaction solvent is crucial for optimizing reaction kinetics and product yield.

-

Formulation Studies: While not a direct therapeutic agent, understanding the solubility of acidic compounds like PMA can provide insights into the behavior of acidic drug molecules in various solvent systems used during pre-formulation and formulation development.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in a range of organic solvents, highlighting its high solubility in polar organic media. The detailed experimental protocol and workflow diagram offer a practical framework for researchers to accurately determine solubility in their specific applications. A thorough understanding of these solubility characteristics is essential for leveraging the full potential of this compound in research, analysis, and the development of new chemical entities. Further research to quantify the solubility of this compound in a wider array of organic solvents would be a valuable contribution to the scientific community.

References

- 1. This compound | 51429-74-4 [chemicalbook.com]

- 2. This compound | Fisher Scientific [fishersci.com]

- 3. This compound - Chemway Chemicals [chemwaychemicals.com]

- 4. This compound - Distributor & Supplier | CAS 51429-74-4 | Todini Chemicals [todini.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. alignchemical.com [alignchemical.com]

- 7. This compound CAS#: 51429-74-4 [m.chemicalbook.com]

- 8. This compound REAGENT [chembk.com]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. This compound - Yellow-green Soluble Compound | Versatile Stain For Histology And Thin-layer Chromatography at Best Price in Badlapur | Omkar Speciality Chemicals [tradeindia.com]

- 11. americanelements.com [americanelements.com]

- 12. This compound | AAA Molybdenum Products, Inc. [aaamolybdenum.com]

The Keggin Structure of Phosphomolybdic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the α-Keggin structure of phosphomolybdic acid (H₃[PMo₁₂O₄₀]), a heteropoly acid of significant interest in catalysis, analytical chemistry, and increasingly, in the field of drug development. This document details its structural characteristics, synthesis, and analytical characterization, with a focus on its potential therapeutic applications, particularly in the context of neurodegenerative diseases.

The α-Keggin Structure: A Molecular Overview

This compound adopts the well-defined α-Keggin structure, a robust and highly symmetrical polyoxometalate anion, [PMo₁₂O₄₀]³⁻. This structure is characterized by a central tetrahedral phosphate group (PO₄) encapsulated by a cage of twelve molybdenum octahedra (MoO₆). These octahedra are arranged in four groups of three edge-sharing octahedra (Mo₃O₁₃ triplets), which in turn are linked to each other and to the central tetrahedron via corner-sharing oxygen atoms. This arrangement results in a compact, roughly spherical anion with Td symmetry.

The Keggin structure's unique architecture imparts several key properties to this compound, including strong Brønsted acidity and reversible multi-electron redox capabilities, making it a versatile molecule for various applications.[1]

Quantitative Structural and Spectroscopic Data

The precise characterization of the Keggin structure is crucial for understanding its reactivity and for quality control in its synthesis and application. The following tables summarize key quantitative data obtained from various analytical techniques.

Table 1: Crystallographic Data for the [PMo₁₂O₄₀]³⁻ Anion

| Parameter | Value | Description |

| Bond Lengths (Å) | ||

| P-Oa | ~1.53 | Distance from the central phosphorus atom to the four bridging oxygen atoms. |

| Mo-Oa | ~2.44 | Distance from the molybdenum atoms to the oxygen atoms shared with the central tetrahedron. |

| Mo-Ob | ~1.91 (corner-sharing) | Distance from molybdenum to the oxygen atoms bridging two Mo₃O₁₃ triplets. |

| Mo-Oc | ~1.91 (edge-sharing) | Distance from molybdenum to the oxygen atoms within an Mo₃O₁₃ triplet. |

| Mo=Ot | ~1.68 | Distance from molybdenum to the terminal, unshared oxygen atoms. |

| **Bond Angles (°) ** | ||

| Oa-P-Oa | ~109.5 | Tetrahedral angle around the central phosphorus atom. |

| Mo-Oa-Mo | ~117 | Angle between two molybdenum atoms bridged by an oxygen atom from the central tetrahedron. |

| Mo-Ob-Mo | ~152 | Angle between two molybdenum atoms from different Mo₃O₁₃ triplets. |

| Mo-Oc-Mo | ~117 | Angle between two edge-sharing molybdenum atoms within an Mo₃O₁₃ triplet. |

Note: Precise bond lengths and angles can vary slightly depending on the counter-ion and the degree of hydration.

Table 2: Spectroscopic Data for this compound

| Technique | Parameter | Value | Assignment |

| FT-IR | Vibrational Bands (cm⁻¹) | ~1064 | Asymmetric stretching of P-Oa |

| ~964 | Stretching of terminal Mo=Ot | ||

| ~870 | Asymmetric stretching of corner-sharing Mo-Ob-Mo bridges | ||

| ~785 | Asymmetric stretching of edge-sharing Mo-Oc-Mo bridges | ||

| ³¹P NMR | Chemical Shift (δ, ppm) | -3.5 to -5.0 | Isotropic signal for the central phosphorus atom in the α-Keggin structure. |

| ⁹⁵Mo NMR | Chemical Shift (δ, ppm) | ~30 to 50 | Broad signal corresponding to the twelve equivalent molybdenum atoms. |

| Powder XRD | 2θ (°) | ~8.0, 10.1, 16.0, 19.8, 25.5, 28.7, 31.5, 34.0 | Characteristic diffraction peaks for the crystalline structure of this compound hydrate. |

Experimental Protocols

Detailed and reproducible experimental procedures are essential for the synthesis and characterization of this compound.

Synthesis of this compound (Etherate Extraction Method)

This method is widely used for the preparation of high-purity this compound.

Materials:

-

Sodium molybdate dihydrate (Na₂MoO₄·2H₂O)

-

Disodium hydrogen phosphate (Na₂HPO₄)

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

-

Distilled water

Procedure:

-

Dissolve 50 g of sodium molybdate dihydrate in 100 mL of distilled water.

-

In a separate beaker, dissolve 5.8 g of disodium hydrogen phosphate in 50 mL of distilled water.

-

Slowly add the phosphate solution to the molybdate solution with constant stirring.

-

Acidify the mixture by slowly adding 50 mL of concentrated hydrochloric acid. The solution should turn a clear yellow.

-

Transfer the solution to a separatory funnel and add 50 mL of diethyl ether.

-

Shake the funnel vigorously for 2-3 minutes, periodically releasing the pressure.

-

Allow the layers to separate. A dense, oily, yellow-green layer of the this compound-ether complex will form at the bottom.

-

Carefully drain the bottom layer into a clean flask.

-

To purify, wash the etherate complex by adding 50 mL of distilled water and 5 mL of concentrated HCl, shaking, and separating the lower layer. Repeat this washing step twice.

-

Transfer the final etherate complex to an evaporating dish and heat gently on a water bath to evaporate the ether.

-

The resulting yellow crystalline solid is this compound hydrate.

Characterization Methods

3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Mix a small amount of the synthesized this compound with dry potassium bromide (KBr) in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic vibrational bands corresponding to the P-Oa, Mo=Ot, and Mo-O-Mo bonds as listed in Table 2.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

³¹P NMR:

-

Sample Preparation: Dissolve approximately 50 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or acetone-d₆).

-

Data Acquisition: Acquire the ³¹P NMR spectrum using a high-resolution NMR spectrometer. Use an external standard of 85% H₃PO₄.

-

Analysis: Observe the single sharp peak in the characteristic chemical shift range for the α-Keggin isomer.

-

-

⁹⁵Mo NMR:

-

Sample Preparation: Prepare a concentrated solution of this compound in D₂O.

-

Data Acquisition: Due to the low gyromagnetic ratio and quadrupolar nature of ⁹⁵Mo, a high-field NMR spectrometer is recommended. Acquire the spectrum over a wide spectral width.

-

Analysis: Identify the broad resonance corresponding to the molybdenum atoms in the Keggin structure.

-

3.2.3. Powder X-ray Diffraction (PXRD)

-

Sample Preparation: Grind the crystalline this compound into a fine powder. Mount the powder on a sample holder.

-

Data Acquisition: Record the PXRD pattern using a diffractometer with Cu Kα radiation. Scan a 2θ range from 5° to 70°.

-

Analysis: Compare the obtained diffraction pattern with reference patterns for this compound to confirm the crystal structure and phase purity.

Relevance to Drug Development: Inhibition of Amyloid-β Aggregation

Recent research has highlighted the potential of polyoxometalates, including this compound, as therapeutic agents for neurodegenerative diseases such as Alzheimer's disease. The mechanism of action is believed to involve the inhibition of amyloid-β (Aβ) peptide aggregation, a key pathological event in the disease.

The negatively charged surface of the this compound anion can interact with positively charged residues on the Aβ peptide, particularly in the region responsible for aggregation. This interaction can disrupt the self-assembly of Aβ monomers into toxic oligomers and fibrils.

The following diagram illustrates the proposed mechanism of action.

Conclusion

The Keggin structure of this compound provides a robust and versatile platform for a wide range of applications. Its well-defined structure, characterized by a suite of analytical techniques, allows for a deep understanding of its properties and behavior. For drug development professionals, the emerging role of this compound and other polyoxometalates as inhibitors of protein aggregation opens up new avenues for the design of novel therapeutic strategies against neurodegenerative diseases. Further research into the specific interactions with biological targets and the optimization of its pharmacokinetic properties will be crucial for translating its potential into clinical applications.

References

A Comprehensive Technical Guide to Phosphomolybdic Acid: Hydrated vs. Anhydrous Forms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphomolybdic acid (PMA), a heteropoly acid with the well-defined Keggin structure, is a versatile compound with significant applications in catalysis, analytical chemistry, and histology. It exists in both a hydrated and an anhydrous form, each possessing distinct properties that influence its performance in various scientific and industrial processes. This in-depth technical guide provides a comparative analysis of this compound hydrate and its anhydrous counterpart, focusing on their core chemical, physical, and structural properties. Detailed experimental protocols for their characterization and a discussion of their catalytic mechanisms are also presented to aid researchers in their practical applications.

Introduction

This compound, systematically named dodecamolybdophosphoric acid, is a polyoxometalate with the chemical formula H₃[PMo₁₂O₄₀]. The central phosphate tetrahedron is encapsulated by twelve molybdenum-oxygen octahedra, forming the Keggin anion [PMo₁₂O₄₀]³⁻. This unique structure imparts strong Brønsted acidity and potent oxidizing capabilities, making it a valuable tool in organic synthesis and analytical sciences.

The commercially available form is typically a hydrate, H₃[PMo₁₂O₄₀]·nH₂O, where 'n' can vary. The presence of water molecules in the crystal lattice significantly influences the material's properties. The anhydrous form, obtained through dehydration, exhibits altered characteristics that can be advantageous for specific applications, particularly in heterogeneous catalysis where thermal stability and surface acidity are paramount. Understanding the differences between these two forms is crucial for optimizing experimental conditions and achieving desired outcomes.

Comparative Properties of Hydrated and Anhydrous this compound

The properties of this compound are intrinsically linked to its hydration state. The following tables summarize the key quantitative and qualitative differences between the hydrated and anhydrous forms.

Physical and Chemical Properties

| Property | This compound Hydrate | This compound Anhydrous |

| Chemical Formula | H₃[PMo₁₂O₄₀]·nH₂O (commonly n≈12-29) | H₃[PMo₁₂O₄₀] |

| CAS Number | 51429-74-4[1] | 12026-57-2[1] |

| Molecular Weight | ~2281 g/mol (for n=25) | 1825.25 g/mol [2] |

| Appearance | Bright yellow to orange crystalline powder[3] | Yellow-green solid |

| Density | ~1.62 g/mL at 25 °C[1] | 3.15 g/mL[4] |

| Melting Point | 78-90 °C (decomposes)[1][3] | Decomposes at > 400 °C[5] |

| Solubility | Highly soluble in water, ethanol, and ether[1][3][6] | Soluble in polar organic solvents; sparingly soluble in water |

Structural and Catalytic Properties

| Property | This compound Hydrate | This compound Anhydrous |

| Crystal Structure | Triclinic or cubic, depending on hydration level | Keggin structure is retained, but with altered lattice parameters |

| Acidity | Strong Brønsted acidity in solution | Strong Brønsted and Lewis acid sites on the surface |

| Thermal Stability | Decomposes upon melting, losing water of hydration | More thermally stable than the hydrated form |

| Catalytic Activity | Active in homogeneous and heterogeneous catalysis | Often exhibits higher activity in gas-phase heterogeneous catalysis due to increased surface area and stronger acid sites |

Experimental Protocols

Preparation of Anhydrous this compound

Objective: To prepare the anhydrous form of this compound from its hydrated precursor through thermal dehydration.

Materials:

-

This compound hydrate (H₃[PMo₁₂O₄₀]·nH₂O)

-

Furnace with temperature control

-

Desiccator

Procedure:

-

Place a known quantity of this compound hydrate in a ceramic crucible.

-

Heat the sample in a furnace at a rate of 10 °C/min to a final temperature of 300-350 °C.

-

Maintain this temperature for 2-4 hours to ensure complete removal of water.

-

Cool the sample to room temperature in a desiccator to prevent rehydration.

-

The resulting yellow-green powder is anhydrous this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the water content and thermal stability of this compound hydrate.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

Procedure:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Place a small, accurately weighed sample (5-10 mg) of this compound hydrate into the TGA pan.

-

Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a continuous flow of inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Record the mass loss as a function of temperature. The initial weight loss corresponds to the removal of water of hydration, while subsequent losses at higher temperatures indicate the decomposition of the Keggin structure.

X-ray Diffraction (XRD)

Objective: To analyze the crystal structure of hydrated and anhydrous this compound.

Instrumentation:

-

X-ray Diffractometer with Cu Kα radiation

Procedure:

-

Grind the sample to a fine powder using an agate mortar and pestle.

-

Mount the powdered sample onto a sample holder.

-

Set the diffractometer to scan over a 2θ range of 5° to 70°.

-

The resulting diffraction pattern will show characteristic peaks corresponding to the crystalline phases present. The patterns of the hydrated and anhydrous forms will differ in peak positions and intensities due to changes in the crystal lattice upon dehydration.[7][8]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups and confirm the integrity of the Keggin structure.

Instrumentation:

-

FTIR Spectrometer

Procedure:

-

Prepare a KBr pellet by mixing a small amount of the sample (1-2 mg) with approximately 200 mg of dry KBr powder and pressing the mixture into a transparent disk.

-

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the powder directly on the ATR crystal.

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

The characteristic vibrational bands of the Keggin anion (e.g., P-O, Mo=O, and Mo-O-Mo bonds) should be observed in the 700-1100 cm⁻¹ region.[9][10] The presence and position of bands related to water (O-H stretching and bending) will differ between the hydrated and anhydrous forms.[11]

Catalytic Mechanisms and Pathways

This compound is a highly effective oxidation catalyst. The catalytic cycle often proceeds via a Mars-van Krevelen mechanism, particularly in the oxidation of alcohols.[12][13][14] This mechanism involves the participation of the catalyst's lattice oxygen in the oxidation of the substrate, followed by the re-oxidation of the reduced catalyst by an oxidizing agent.

Catalytic Oxidation of Alcohols

The following diagram illustrates a simplified catalytic cycle for the oxidation of a primary alcohol to an aldehyde by this compound.

Caption: Simplified Mars-van Krevelen cycle for alcohol oxidation.

In this cycle, the alcohol (substrate) is oxidized to an aldehyde by the oxidized form of PMA. The catalyst is reduced in the process and is subsequently re-oxidized by an external oxidant, such as molecular oxygen, to complete the cycle.

Applications in Research and Development

The distinct properties of hydrated and anhydrous this compound lend themselves to a variety of applications:

-

Homogeneous Catalysis: The high solubility of PMA hydrate in polar solvents makes it an excellent catalyst for liquid-phase reactions, such as the oxidation of alcohols and epoxidation of alkenes.[15]

-

Heterogeneous Catalysis: Anhydrous PMA, often supported on high-surface-area materials, is a robust catalyst for gas-phase reactions, including partial oxidation of hydrocarbons and dehydration of alcohols. Its strong acidity and thermal stability are key advantages in these processes.

-

Analytical Chemistry: PMA is a widely used spray reagent in thin-layer chromatography (TLC) for the visualization of various organic compounds.[6] Its ability to be reduced by analytes to form intensely colored "molybdenum blue" provides a sensitive detection method.

-

Histology: PMA is a crucial component of Masson's trichrome stain, a histological technique used to differentiate collagen from other tissue components.[6]

Conclusion

This compound, in both its hydrated and anhydrous forms, remains a compound of significant interest to the scientific community. The choice between the hydrate and the anhydrous form is dictated by the specific requirements of the application. The hydrated form's solubility is advantageous for homogeneous catalysis and solution-based analytical methods, while the enhanced thermal stability and surface acidity of the anhydrous form make it superior for many heterogeneous catalytic processes. A thorough understanding of their comparative properties and the appropriate experimental techniques for their characterization is essential for harnessing their full potential in research, development, and industrial applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | AAA Molybdenum Products, Inc. [aaamolybdenum.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound REAGENT [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | Fisher Scientific [fishersci.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Electron and oxygen transfer in polyoxometalate, H(5)PV(2)Mo(10)O(40), catalyzed oxidation of aromatic and alkyl aromatic compounds: evidence for aerobic Mars-van Krevelen-type reactions in the liquid homogeneous phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

A Technical Guide to Phosphomolybdic Acid: Commercial Sources, Purity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of phosphomolybdic acid, a versatile heteropoly acid with significant applications in research and industry. This document details its commercial availability, purity grades, and key experimental protocols, offering a valuable resource for professionals in the scientific community.

Commercial Sources and Purity Grades

This compound is readily available from several major chemical suppliers. The purity of the commercially available product varies to suit different applications, from technical grades for general use to high-purity grades for sensitive analytical techniques. The most common grades are ACS Reagent and high-purity crystalline forms. The specifications for these grades, as provided by prominent suppliers, are summarized below.

| Supplier/Grade | Formula | Form | Purity/Assay | Insoluble Matter | Chloride (Cl) | Sulfate (SO₄) | Heavy Metals (as Pb) | Iron (Fe) | Calcium (Ca) | Ammonium (NH₄⁺) |

| Sigma-Aldrich (ACS Reagent) | H₃[P(Mo₃O₁₀)₄] · xH₂O | Crystals | - | ≤0.01% | - | - | ≤0.005% | ≤0.005% | ≤0.02% | ≤0.01% |

| Thermo Fisher Scientific (ACS Reagent) | H₃Mo₁₂O₄₀P | Adhering crystals | - | ≤0.01% | ≤200 ppm | - | ≤50 ppm | - | - | - |

| Thermo Fisher Scientific (80%) | H₃Mo₁₂O₄₀P | - | ≥47.5 % (Mo) | - | ≤200 ppm | ≤250 ppm | - | ≤50 ppm | - | - |

| MilliporeSigma (EMSURE® ACS, Reag. Ph Eur) | H₃[P(Mo₃O₁₀)₄] · x H₂O | - | - | - | - | - | - | - | - | - |

| Alkali Scientific (≥99.99%) | - | Crystals | ≥99.99% (trace metals basis) | - | - | ≤0.025% | ≤0.005% | - | - | - |

Key Experimental Protocols

This compound is a critical reagent in various analytical and histological techniques. Below are detailed protocols for some of its most common applications.

Masson's Trichrome Staining

This histological stain is widely used to differentiate collagen and muscle fibers in tissue sections.

Solutions:

-

Weigert's Iron Hematoxylin: Mix equal parts of Solution A (1 g hematoxylin in 100 ml 95% ethanol) and Solution B (4 ml 29% ferric chloride solution, 95 ml distilled water, 1 ml concentrated HCl).

-

Biebrich Scarlet-Acid Fuchsin: 90 ml 1% aqueous Biebrich scarlet, 10 ml 1% aqueous acid fuchsin, 1 ml glacial acetic acid.

-

Phosphomolybdic-Phosphotungstic Acid Solution: 2.5 g this compound, 2.5 g phosphotungstic acid, in 100 ml distilled water.

-

Aniline Blue Solution: 2.5 g aniline blue in 100 ml distilled water with 2 ml glacial acetic acid.

-

1% Acetic Acid Solution: 1 ml glacial acetic acid in 99 ml distilled water.

Procedure:

-

Deparaffinize and rehydrate tissue sections to distilled water.

-

For formalin-fixed tissues, mordant in Bouin's solution at 56-60°C for 1 hour.

-

Rinse in running tap water until the yellow color is removed.

-

Stain in Weigert's iron hematoxylin for 10 minutes.

-

Rinse in running tap water for 10 minutes.

-

Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.

-

Rinse in distilled water.

-

Differentiate in the phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until collagen is no longer red.[1][2][3][4]

-

Without rinsing, transfer to aniline blue solution and stain for 5-10 minutes.[1]

-

Rinse briefly in distilled water.

-

Differentiate in 1% acetic acid solution for 2-5 minutes.

-

Dehydrate quickly through 95% and absolute ethanol, clear in xylene, and mount.

Thin-Layer Chromatography (TLC) Staining

This compound is a versatile stain for visualizing a wide range of compounds on TLC plates.

Stain Preparation:

Procedure:

-

Develop and dry the TLC plate.

-

Dip the plate into the this compound solution using forceps.

-

Remove the plate and allow the excess stain to drip off.

-

Gently heat the plate with a heat gun or on a hot plate until colored spots appear against a yellow-green background. Unsaturated and conjugated compounds will appear as dark blue or green spots.

Phosphomolybdate Assay for Total Antioxidant Capacity

This spectrophotometric assay measures the total antioxidant capacity of a sample.

Reagent Preparation:

-

Prepare a solution containing 0.6 M sulfuric acid, 28 mM sodium phosphate, and 4 mM ammonium molybdate.[7]

Procedure:

-

Add 0.3 mL of the sample extract to 3 mL of the phosphomolybdate reagent solution.

-

Incubate the mixture at 95°C for 90 minutes.[7]

-

Cool the samples to room temperature.

-

Measure the absorbance of the solution at 695 nm against a blank.

-

The total antioxidant capacity is typically expressed as equivalents of a standard antioxidant, such as ascorbic acid.

Signaling Pathways and Experimental Workflows

While not directly involved in intracellular signaling pathways in the same way as signaling molecules like kinases or second messengers, this compound's utility as a catalyst in organic synthesis provides a clear, logical workflow that can be visualized. One such example is its use as a catalyst in the Skraup reaction for the synthesis of quinolines.[8][9][10][11]

Another significant application of this compound is in single-atom catalysis, where it serves as a support to stabilize individual metal atoms for various catalytic reactions, such as CO oxidation.[1][7][12][13][14] The Keggin structure of this compound provides ideal sites for anchoring single metal atoms, enhancing their catalytic activity and stability.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | Fisher Scientific [fishersci.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound hydrate, ACS Reagent 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Vanadium-doped phosphomolybdic acids as catalysts for geraniol oxidation with hydrogen peroxide - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01258H [pubs.rsc.org]